Product packaging for 4-(1,3-Dithiolan-2-yl)benzonitrile(Cat. No.:CAS No. 106456-85-3)

4-(1,3-Dithiolan-2-yl)benzonitrile

Cat. No.: B009751
CAS No.: 106456-85-3
M. Wt: 207.3 g/mol
InChI Key: BFFPYOKHFSVDMH-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)benzonitrile (CAS 106456-85-3) is a synthetic organic compound featuring a unique hybrid structure that incorporates both a benzonitrile core and a 1,3-dithiolane ring. This combination makes it a valuable building block in medicinal chemistry and materials science research. The benzonitrile moiety is a privileged structure in drug design. The nitrile group (-CN) can act as a hydrogen bond acceptor, enhancing binding affinity and selectivity toward biological targets such as enzymes and receptors . Its strong electron-withdrawing nature also modifies the electronic properties of the aromatic ring, potentially enabling π-π stacking interactions with protein residues . Furthermore, the incorporation of a nitrile group is a recognized strategy for improving metabolic stability and optimizing the pharmacokinetic profiles of lead compounds . The 1,3-dithiolane group serves as a versatile synthetic handle. It can act as a protected form of a carbonyl or aldehyde group, which can be readily deprotected under specific conditions for further chemical transformations. This property is particularly useful in multi-step synthesis for constructing complex molecules. The sulfur atoms within the dithiolane ring may also contribute to metal coordination, making this compound an interesting ligand in catalysis or materials chemistry. Given these features, this compound is a promising intermediate for the development of pharmaceuticals, agrochemicals, and functional materials. Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NS2 B009751 4-(1,3-Dithiolan-2-yl)benzonitrile CAS No. 106456-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-dithiolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFPYOKHFSVDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454663
Record name 4-(1,3-dithiolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106456-85-3
Record name 4-(1,3-dithiolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways

Cycloaddition Reactions of the Nitrile Group

The nitrile functional group in 4-(1,3-Dithiolan-2-yl)benzonitrile is a versatile participant in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The most prominent among these are [3+2] cycloadditions, which lead to the formation of five-membered heterocyclic rings. A key example of this reactivity is the synthesis of tetrazoles from nitriles.

The reaction of nitriles with azides, particularly sodium azide (B81097), is a well-established and widely utilized method for the synthesis of 5-substituted-1H-tetrazoles. This transformation is a type of 1,3-dipolar cycloaddition. In the case of this compound, the nitrile group can react with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, to yield 5-(4-(1,3-dithiolan-2-yl)phenyl)-1H-tetrazole.

The general mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, which enhances its electrophilicity. The azide anion then acts as the 1,3-dipole, attacking the nitrile carbon. This is followed by an intramolecular cyclization to form the tetrazole ring. Various catalysts and reaction conditions have been developed to promote this reaction, improving yields and reaction times. nih.govorganic-chemistry.orgorganic-chemistry.org Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry, often enhancing the metabolic stability and lipophilicity of drug candidates. beilstein-journals.org

Table 1: Representative Conditions for Tetrazole Synthesis from Nitriles

Catalyst/ReagentSolventTemperature (°C)General Applicability
NaN₃, NH₄ClDMF100-120A common and cost-effective method.
NaN₃, ZnCl₂H₂O80-100Lewis acid catalysis, often with improved yields.
NaN₃, Yb(OTf)₃Toluene110Lanthanide catalyst for efficient synthesis. organic-chemistry.org
Me₃SiN₃TolueneRefluxSilylated azide for anhydrous conditions.

Hydrolytic and Solvolytic Transformations of the Nitrile

The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, typically yielding a carboxylic acid. This transformation proceeds through an intermediate amide. It is important to note that the 1,3-dithiolane (B1216140) group, a thioacetal, can also be sensitive to acidic conditions, potentially leading to deprotection of the masked aldehyde functionality. acs.orgorganic-chemistry.org

In the presence of a strong acid and water, the nitrile group undergoes hydrolysis to form 4-(1,3-dithiolan-2-yl)benzoic acid. The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate, 4-(1,3-dithiolan-2-yl)benzamide, is formed. Further hydrolysis of the amide under the reaction conditions leads to the final carboxylic acid product and an ammonium ion. The rate of hydrolysis can be influenced by the concentration of the acid and the reaction temperature. rsc.orgrsc.org

Care must be taken during the acid-catalyzed hydrolysis of this compound, as the dithiolane ring is liable to cleavage under strongly acidic conditions, which would yield 4-formylbenzoic acid. organic-chemistry.org The choice of acid and reaction conditions is therefore crucial to selectively hydrolyze the nitrile without affecting the dithiolane protecting group.

Alternatively, the nitrile can be hydrolyzed under basic conditions. The hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. A series of proton transfers involving water molecules leads to the formation of the amide intermediate. Subsequent saponification of the amide under the basic conditions yields the carboxylate salt, which upon acidic workup, provides the 4-(1,3-dithiolan-2-yl)benzoic acid. This method often offers better selectivity for the nitrile hydrolysis over dithiolane cleavage, as the dithiolane group is generally more stable under basic conditions.

Table 2: General Conditions for Nitrile Hydrolysis

ConditionsReagentsIntermediateProduct (after workup)
AcidicH₂SO₄ or HCl, H₂OAmideCarboxylic Acid
BasicNaOH or KOH, H₂OAmideCarboxylic Acid

Structural Modifications and Derivative Synthesis

Synthesis of Substituted 4-(1,3-Dithiolan-2-yl)benzonitrile Derivatives

The synthesis of derivatives of this compound can be achieved through various synthetic strategies. One common approach involves the modification of a more readily available precursor, such as 4-formylbenzonitrile. The formyl group can be protected as a 1,3-dithiolane (B1216140), and subsequent reactions can be carried out on the nitrile or the aromatic ring. For instance, substitution reactions on the phenyl ring can introduce a range of functional groups, altering the electronic properties and steric profile of the molecule.

A related class of compounds, (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives, has been synthesized and studied for its potential as tyrosinase inhibitors. nih.gov While not direct derivatives of the title compound, the synthetic strategies employed in their preparation, such as the introduction of various substituents onto the phenyl ring, could be adapted for the synthesis of substituted this compound derivatives.

Exploration of Isomeric and Homologous Dithiolane-Substituted Nitriles

The positional isomers of this compound, namely 2-(1,3-dithiolan-2-yl)benzonitrile and 3-(1,3-dithiolan-2-yl)benzonitrile, represent an area of synthetic interest. The synthesis of these isomers would likely commence from the corresponding isomeric cyanobenzaldehydes, followed by dithiolane protection. For example, 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a known compound that could potentially serve as a precursor in cross-coupling reactions to introduce the dithiolane moiety at the 2-position. nih.gov

Homologous structures, such as those containing a 1,3-dithiane (B146892) ring instead of a 1,3-dithiolane, can also be synthesized. The choice of the dithiol or dithiol precursor during the protection of the formyl group determines the resulting heterocyclic ring size. These homologous structures can exhibit different chemical reactivity and biological activity due to the conformational differences between the five- and six-membered dithioacetal rings.

Incorporation of this compound Scaffolding into Complex Architectures

The bifunctional nature of this compound makes it an excellent candidate for the construction of more elaborate molecular frameworks. The nitrile group can be transformed into various heterocycles, while the dithiolane can be deprotected to reveal the aldehyde for further reactions.

The nitrile functionality of this compound is a versatile handle for the synthesis of various nitrogen-containing heterocycles. A prominent example is the formation of 1,3,4-oxadiazoles. A general and widely used method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines. nih.govresearchgate.netnih.gov In a potential synthetic route, the nitrile group of this compound could first be hydrolyzed to a carboxylic acid, which is then converted to the corresponding acid hydrazide. Subsequent reaction with another carboxylic acid derivative and a dehydrating agent such as phosphorus oxychloride can yield the desired 2,5-disubstituted 1,3,4-oxadiazole (B1194373) bearing the 4-(1,3-dithiolan-2-yl)phenyl substituent. nih.gov

For instance, the synthesis of 2-amino-1,3,4-oxadiazoles can be achieved from acylthiosemicarbazides using reagents like tosyl chloride. luxembourg-bio.com This suggests a pathway where the nitrile is converted to a thioamide, then to a thiosemicarbazide, followed by cyclization.

While direct synthesis of furanopyrimidines from this compound is not extensively documented, general methods for constructing the furanopyrimidine core often involve precursors with vicinal amino and cyano or ester functionalities on a furan (B31954) or pyrimidine (B1678525) ring. bohrium.com The nitrile group of the title compound could potentially be utilized in cyclization reactions with appropriate partners to build the pyrimidine portion of a furanopyrimidine system, although this would likely involve a multi-step synthetic sequence.

The development of novel polycyclic and spirocyclic systems is a significant area of organic synthesis. The this compound scaffold can be envisioned as a starting point for such complex structures. For example, the nitrile group can participate in cycloaddition reactions. nih.gov The synthesis of polycyclic indolines has been achieved through palladium/norbornene chemistry, demonstrating a modern approach to constructing fused ring systems. luxembourg-bio.com

Spiro compounds, characterized by two rings sharing a single atom, are of particular interest. The synthesis of spiro[1,3-dithiolane-2,3'-indolin]-2'-one is known, highlighting the utility of the dithiolane moiety in forming spirocyclic junctions. sigmaaldrich.com While not directly derived from the title benzonitrile (B105546), this exemplifies the potential of the dithiolane group. A plausible route to spiro compounds from this compound could involve deprotection of the dithiolane to the aldehyde, followed by a condensation reaction with a suitable cyclic ketone and subsequent intramolecular cyclization to form the spiro center. The synthesis of spiro[pyrrolidine-3,3′-oxindoles] has been reported, showcasing the construction of complex spiro-heterocyclic systems. mdpi.com

The synthesis of analogues of this compound can be valuable for studying reaction mechanisms and as probes in biological systems. For instance, introducing substituents with varying electronic properties onto the phenyl ring can provide insights into the electronic demands of a particular reaction.

A study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives as tyrosinase inhibitors demonstrated the importance of the substitution pattern on biological activity. nih.gov These structure-activity relationship (SAR) studies are crucial for designing more potent and selective inhibitors. Analogues of this compound could be synthesized to probe the binding pockets of enzymes or receptors, where the nitrile group could act as a hydrogen bond acceptor or be further functionalized. The synthesis of 1,3-dithiolane-containing nitromethylene derivatives for evaluation as insecticides is another example of how this scaffold can be modified to create biologically active analogues. researchgate.net

Advanced Spectroscopic Characterization in Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the progress of chemical reactions and identifying transient intermediates. By acquiring spectra at various time points, chemists can monitor the disappearance of starting materials and the appearance of products, allowing for kinetic analysis and optimization of reaction conditions. While specific studies detailing the in-depth NMR monitoring of the synthesis of 4-(1,3-Dithiolan-2-yl)benzonitrile are not extensively documented in publicly available literature, the principles of this application are standard in synthetic chemistry. The conversion of 4-cyanobenzaldehyde (B52832) to this compound, for example, would be monitored by observing the disappearance of the aldehyde proton signal (around 10 ppm in ¹H NMR) and the emergence of the characteristic methine proton of the dithiolane ring.

The definitive structure of this compound is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. These techniques provide a detailed map of the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the protons of the aromatic ring appear as a set of two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The four methylene (B1212753) protons of the dithiolane ring typically appear as a multiplet, while the single methine proton at the 2-position of the dithiolane ring gives a sharp singlet.

The ¹³C NMR spectrum provides further confirmation, showing distinct signals for the quaternary carbon of the nitrile group, the four unique carbons of the phenyl ring, the methine carbon of the dithiolane ring, and the methylene carbons.

Specific chemical shift values for this compound are reported as follows:

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

Nucleus Chemical Shift (δ, ppm) Description
¹H NMR 7.64 (d, 2H, J=8.3 Hz), Aromatic protons
7.57 (d, 2H, J=8.3 Hz), Aromatic protons
5.73 (s, 1H), Dithiolane C2-H
3.55-3.33 (m, 4H), Dithiolane -CH₂-CH₂-
¹³C NMR 144.3 Aromatic quaternary carbon
132.3 Aromatic -CH
128.2 Aromatic -CH
118.6 Nitrile (-CN)
111.4 Aromatic quaternary carbon
55.4 Dithiolane C2

Data sourced from a doctoral dissertation.

While standard 1D NMR confirms the connectivity of this compound, advanced techniques like 2D-NMR (COSY, HSQC, HMBC) would be employed for unambiguous assignment of all proton and carbon signals and to probe through-bond and through-space correlations. Such analyses are crucial for confirming assignments in structurally complex analogues.

The 1,3-dithiolane (B1216140) ring is known to exist in various conformations, most commonly an envelope or twist conformation. Solid-State NMR (SSNMR) could provide valuable information on the conformation and packing of the molecule in the solid state, which can differ significantly from its solution-state conformation. However, specific studies utilizing advanced 2D-NMR or Solid-State NMR for the detailed conformational analysis of this compound are not available in the surveyed literature. Studies on related 2-aryl-1,3-dithiolane systems often focus on the conformational preferences of the heterocyclic ring. acs.orgnih.gov

Mass Spectrometry (MS and HRMS) for Reaction Pathway Interrogation

Mass spectrometry is a key technique for determining the molecular weight of a compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). In the context of reaction pathway interrogation, MS can be used to detect intermediates and byproducts, providing mechanistic clues.

For this compound, the electron impact mass spectrum (EI-MS) shows a prominent molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern provides structural information; for instance, the loss of fragments related to the dithiolane ring is a characteristic feature.

Table 2: Mass Spectrometry Data for this compound

Technique m/z (relative intensity %) Assignment
EI-MS 207 (M⁺, 45) Molecular Ion
179 (10) [M - C₂H₄]⁺
147 (100) [M - C₂H₄S]⁺
121 (20) [C₇H₅CN]⁺

Data sourced from a doctoral dissertation.

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₉NS₂).

X-ray Diffraction Analysis for Elucidating Solid-State Structures and Intermolecular Interactions

Despite its utility, a search of publicly accessible crystallographic databases and literature reveals no published crystal structure for this compound. X-ray diffraction studies on closely related molecules, such as other substituted 1,3-dithiolanes and 1,3-dithianes, have been used to definitively establish their chair or twist conformations and the equatorial or axial positioning of substituents. researchgate.netscienceopen.com

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photoreactivity Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs to promote electrons to higher energy states, while the emission spectrum shows the light emitted as electrons relax to the ground state. These properties are intrinsically linked to the molecule's electronic structure and are essential for understanding its color, photostability, and any potential photoreactivity.

Specific experimental data on the UV-Vis absorption, fluorescence, or photoreactivity of this compound are not available in the reviewed scientific literature. Studies on other benzonitrile (B105546) derivatives containing sulfur heterocycles indicate that such compounds can possess interesting photophysical properties, but direct analogies cannot be drawn without experimental data for the title compound. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 1,3 Dithiolan 2 Yl Benzonitrile

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules at an electronic level. For a molecule like 4-(1,3-dithiolan-2-yl)benzonitrile, which combines an aromatic nitrile group with a heterocyclic dithiolane moiety, theoretical investigations can offer profound insights that complement experimental findings. These studies can elucidate reaction mechanisms, predict spectroscopic characteristics, and explore dynamic behavior.

Role As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The 4-cyanobenzaldehyde (B52832) core, readily accessible from 4-(1,3-dithiolan-2-yl)benzonitrile via deprotection, is a frequently employed intermediate in the synthesis of a diverse range of pharmaceutically relevant scaffolds. chemimpex.com Its bifunctionality allows for the construction of complex heterocyclic systems that are central to many therapeutic agents.

Detailed research has demonstrated its role in the development of drugs targeting various diseases. For instance, it is a key starting material for certain anti-cancer and anti-inflammatory agents. chemimpex.com Specific examples include its use in the synthesis of hydrazone-based inhibitors of adipose-triglyceride lipase (B570770) (ATGL), an enzyme implicated in metabolic disorders. chemicalbook.comottokemi.comchembk.com Furthermore, it is utilized in the preparation of BAZ2-ICR, a chemical probe designed to target the bromodomains of BAZ2A and BAZ2B, which are proteins associated with cancer. chemicalbook.comottokemi.com

One of the most prominent applications of 4-cyanobenzaldehyde is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities. A well-documented procedure involves the reaction of 4-cyanobenzaldehyde with a 1,2-phenylenediamine derivative. orgsyn.org This condensation, followed by oxidative cyclization, efficiently yields 2-substituted benzimidazoles. orgsyn.org These compounds are known to exhibit antimicrobial, antiviral, and anticancer properties, among others. The use of 4-cyanobenzaldehyde in this context highlights its importance in generating libraries of potential drug candidates for screening and lead optimization.

Scaffold/Target ClassSpecific Example/TargetReference(s)
Enzyme InhibitorsHydrazone-based inhibitors of adipose-triglyceride lipase (ATGL) chemicalbook.comottokemi.comchembk.com
Chemical ProbesBAZ2-ICR for BAZ2A/BAZ2B bromodomains chemicalbook.comottokemi.com
Heterocyclic ScaffoldsBenzimidazoles orgsyn.org
General PharmaceuticalsIntermediates for anti-cancer and anti-inflammatory drugs chemimpex.com

Intermediate in the Construction of Functional Organic Materials

The unique electronic properties conferred by the nitrile and (deprotected) aldehyde groups make this compound, and more directly its deprotected form 4-cyanobenzaldehyde, a valuable precursor for a variety of functional organic materials. chemimpex.com The rigid aromatic core combined with the versatile reactive sites allows for its incorporation into larger conjugated systems with tailored optical and electronic properties.

A significant application lies in the synthesis of fluorescent dyes. chemimpex.com The cyano group can act as an electron-withdrawing group, which, when combined with suitable donor moieties, can lead to the formation of push-pull chromophores with strong intramolecular charge transfer characteristics, often resulting in high fluorescence quantum yields. It is a known precursor for the synthesis of complex macrocycles such as boron-dipyrromethenes (BODIPY), porphyrins, and corroles, which have applications in sensing, imaging, and photodynamic therapy. chemicalbook.com

In the realm of polymer chemistry, 4-cyanobenzaldehyde is used in the development of specialty polymers. chemimpex.com Its incorporation into polymer backbones can enhance properties such as thermal stability and chemical resistance due to the rigidity and polarity of the cyanophenyl group. chemimpex.com Furthermore, its derivatives have been explored in the field of materials science for creating advanced coatings and adhesives with improved performance. chemimpex.com The synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes has also utilized derivatives of 4-cyanobenzaldehyde, demonstrating its utility in the creation of materials with specific dielectric properties. beilstein-journals.org

Material TypeApplication/PropertyReference(s)
Fluorescent DyesBiological imaging and diagnostics chemimpex.com
MacrocyclesBODIPY, Porphyrins, Corroles for sensing and therapy chemicalbook.com
Specialty PolymersEnhanced thermal stability and chemical resistance chemimpex.com
Advanced MaterialsCoatings and adhesives chemimpex.com
Liquid CrystalsComponents with specific dielectric anisotropy beilstein-journals.org

Utilization in Cascade and Multicomponent Reactions

The strategic placement of the protected aldehyde and the nitrile group in this compound makes it an ideal substrate for cascade and multicomponent reactions (MCRs) following deprotection to 4-cyanobenzaldehyde. These powerful synthetic strategies allow for the rapid construction of molecular complexity from simple starting materials in a single pot, which is highly desirable in terms of efficiency and atom economy.

A notable example is a three-component reaction involving 4-cyanobenzaldehyde, an amine, and an alcohol to furnish 2-substituted 3-alkoxyisoindolin-1-imine derivatives. researchgate.net This reaction proceeds via the initial formation of an imine from the aldehyde and the amine, followed by intramolecular cyclization involving the nitrile group, and subsequent trapping of the intermediate by the alcohol. researchgate.net

Another documented MCR is the reaction of 4-cyanobenzaldehyde with L-histidine and barbituric acid, which is a variation of the Hantzsch reaction. nih.gov This process, catalyzed by triethylamine (B128534) in ethanol, leads to the formation of structurally complex, polycyclic molecules. nih.gov

Furthermore, the synthesis of benzimidazoles from 4-cyanobenzaldehyde and 1,2-phenylenediamines using an oxidant like Oxone® can be viewed as a one-pot, two-step cascade process. orgsyn.org The initial step is the formation of an aminal intermediate, which then undergoes an in-situ oxidative cyclization to yield the final benzimidazole (B57391) product. orgsyn.org These examples underscore the utility of the 4-cyanobenzaldehyde framework in convergent synthetic strategies to rapidly access diverse heterocyclic libraries.

Reaction TypeReactantsProduct ClassReference(s)
Multicomponent Reaction4-Cyanobenzaldehyde, Amine, Alcohol2-Substituted 3-alkoxyisoindolin-1-imines researchgate.net
Multicomponent Reaction4-Cyanobenzaldehyde, L-Histidine, Barbituric acidComplex polycyclic molecules nih.gov
One-pot Cascade Reaction4-Cyanobenzaldehyde, 1,2-Phenylenediamine, Oxone®2-Substituted Benzimidazoles orgsyn.org

Q & A

Q. What are the established synthetic routes for 4-(1,3-Dithiolan-2-yl)benzonitrile, and what purification techniques are recommended?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cross-coupling. For example, analogous benzonitrile derivatives are synthesized via alkylation or condensation reactions under inert atmospheres, followed by purification using column chromatography. In one protocol, a reaction time of 16 hours yielded 37% product, while extending to 24 hours reduced the yield to 29%, highlighting the need for optimized reaction monitoring . Purification often employs gradient elution with solvents like n-pentane and ethyl acetate (e.g., 10:1 ratio) . Flash chromatography may further isolate regioisomers .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR spectroscopy to resolve aromatic protons (e.g., δ 7.76–7.94 ppm for benzonitrile protons) and nitrile carbons (δ ~118 ppm) . Mass spectrometry (UPLC-MS) validates molecular weight, with observed m/z values matching theoretical calculations (e.g., m/z 369 [M-H]^- for a related compound) . IR spectroscopy can identify the nitrile stretch (~2240 cm1^{-1}) and dithiolane ring vibrations.

Advanced Research Questions

Q. What mechanistic insights exist regarding the role of the dithiolane ring in the compound’s reactivity?

  • Methodological Answer : The 1,3-dithiolane ring may participate in charge-transfer interactions, as seen in studies of twisted intramolecular charge-transfer (TICT) states. Computational modeling (e.g., DFT) can assess how sulfur atoms in the dithiolane group influence electron density distribution and steric effects, potentially altering reactivity in cross-coupling or photoredox reactions . Experimental validation could involve comparing reaction rates with/without the dithiolane moiety.

Q. How can this compound be utilized in cross-coupling reactions for materials science applications?

  • Methodological Answer : The compound’s benzonitrile group and sulfur-rich dithiolane ring make it a candidate for Suzuki-Miyaura couplings. For example, boronic ester derivatives of benzonitrile (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) are precursors for biaryl synthesis . Reaction optimization would involve screening palladium catalysts (e.g., Pd(PPh3_3)4_4), bases (e.g., K2_2CO3_3), and solvents (e.g., THF/water mixtures) .

Q. What strategies address contradictions in spectroscopic data or synthetic yields during method optimization?

  • Methodological Answer : Discrepancies in yields (e.g., 29% vs. 37% for similar conditions ) may arise from impurities in starting materials or oxygen-sensitive intermediates. Rigorous drying of solvents (e.g., molecular sieves) and inert reaction setups (argon/nitrogen) can improve reproducibility. For spectral inconsistencies, high-resolution NMR (e.g., 400 MHz) and heteronuclear correlation experiments (HSQC/HMBC) resolve overlapping signals. Replicating syntheses with controlled variables (temperature, catalyst loading) isolates critical factors .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, analogous nitriles require precautions:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under inert gas (argon) at 0–6°C to prevent degradation .

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